molecular formula C9H9FO2S B15360500 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde

Cat. No.: B15360500
M. Wt: 200.23 g/mol
InChI Key: CLUZJNAVOBOOSC-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde is a multifaceted organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as 3-fluorophenol or 3-fluorobenzaldehyde.

  • Methylation: The starting material undergoes methylation to introduce the methoxy group at the 6-position.

  • Thiolation: The compound is then subjected to thiolation to introduce the methylthio group at the 2-position.

  • Oxidation: Finally, the compound is oxidized to form the aldehyde group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The fluorine, methoxy, or methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid.

  • Reduction: 3-Fluoro-6-methoxy-2-(methylthio)benzyl alcohol.

  • Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: The compound can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde is similar to other fluorinated aromatic aldehydes, such as 3-Fluoro-4-methoxybenzaldehyde and 3-Fluoro-5-methoxybenzaldehyde. the presence of the methylthio group at the 2-position makes it unique. This group can influence the compound's reactivity and biological activity, distinguishing it from its counterparts.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzaldehyde

  • 3-Fluoro-5-methoxybenzaldehyde

  • 3-Fluoro-2-methoxybenzaldehyde

  • 3-Fluoro-6-methoxybenzaldehyde

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Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

3-fluoro-6-methoxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FO2S/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3

InChI Key

CLUZJNAVOBOOSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC)C=O

Origin of Product

United States

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